amine CAS No. 902249-31-4](/img/structure/B359490.png)
[(2-Methoxy-4,5-dimethylphenyl)sulfonyl](oxolan-2-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a chemical substance with the molecular formula C14H19NO7S . It is used in various chemical reactions, including the Suzuki–Miyaura coupling .
Synthesis Analysis
The synthesis of this compound could potentially involve the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions .Molecular Structure Analysis
The molecular structure of this compound consists of a sulfonyl group attached to a 2-methoxy-4,5-dimethylphenyl group and an oxolan-2-ylmethyl group .Chemical Reactions Analysis
In the context of the Suzuki–Miyaura coupling, this compound could potentially participate in the transmetalation process, where it could be transferred from boron to palladium .Scientific Research Applications
[(2-Methoxy-4,5-dimethylphenyl)sulfonyl](oxolan-2-ylmethyl)amine has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antiproliferative activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. Additionally, this compound has been shown to have antimicrobial activity against certain bacterial strains, suggesting its potential use as an antibiotic.
Mechanism of Action
The mechanism of action of [(2-Methoxy-4,5-dimethylphenyl)sulfonyl](oxolan-2-ylmethyl)amine is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. This inhibition leads to the disruption of cellular function and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its antiproliferative and antimicrobial activity, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the development of anti-inflammatory drugs. Additionally, this compound has been shown to have neuroprotective effects, suggesting its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using [(2-Methoxy-4,5-dimethylphenyl)sulfonyl](oxolan-2-ylmethyl)amine in laboratory experiments is its high potency, allowing for the use of smaller amounts of the compound. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using this compound is its potential toxicity, requiring careful handling and disposal.
Future Directions
There are several potential future directions for the study of [(2-Methoxy-4,5-dimethylphenyl)sulfonyl](oxolan-2-ylmethyl)amine. One area of interest is the development of this compound-based anticancer drugs, potentially in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders and inflammatory diseases. Finally, the development of more efficient and sustainable synthesis methods for this compound could lead to increased availability and reduced costs for research.
Synthesis Methods
[(2-Methoxy-4,5-dimethylphenyl)sulfonyl](oxolan-2-ylmethyl)amine can be synthesized through a multi-step process involving the reaction of 2-methoxy-4,5-dimethylphenylsulfonyl chloride with oxirane in the presence of a base, followed by the addition of methylamine. The resulting product is purified through column chromatography to obtain this compound in high yield and purity.
properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-10-7-13(18-3)14(8-11(10)2)20(16,17)15-9-12-5-4-6-19-12/h7-8,12,15H,4-6,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKNXEOXMHABML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCCO2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

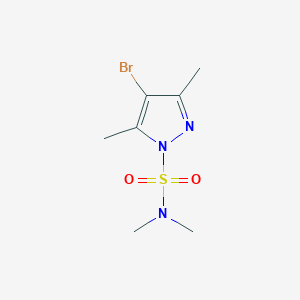
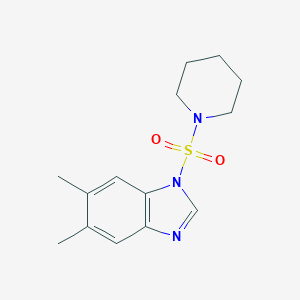
![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]morpholine](/img/structure/B359420.png)
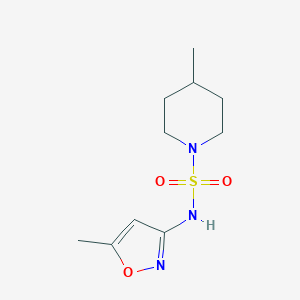
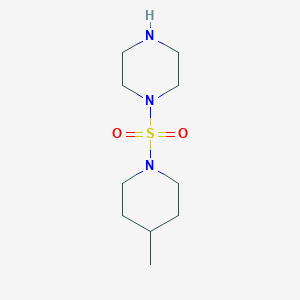
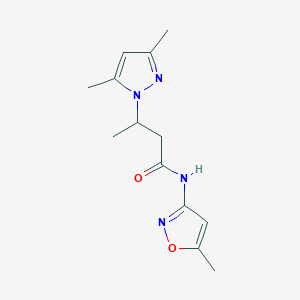
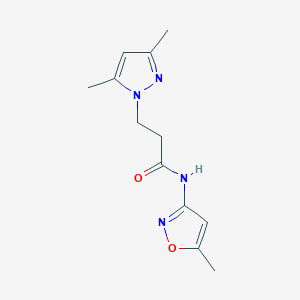
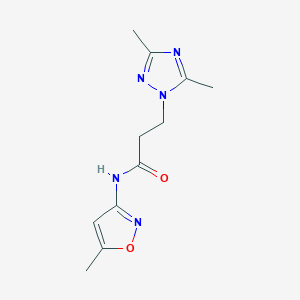
![3-[(Dimethylsulfamoyl)amino]phenyl morpholine-4-carboxylate](/img/structure/B359438.png)
![4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B359444.png)
![3,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B359445.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methylbenzamide](/img/structure/B359446.png)
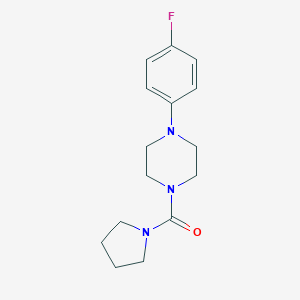
![1-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]-4-(phenylsulfonyl)piperazine](/img/structure/B359451.png)